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molecular formula C11H16N4 B8596035 3-Isopropyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-amine

3-Isopropyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-amine

Cat. No. B8596035
M. Wt: 204.27 g/mol
InChI Key: QIXQRQXWZQSIHM-UHFFFAOYSA-N
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Patent
US08609669B2

Procedure details

A solution of acetylacetone (1034 mg, 10.33 mmol) and the product from Example 112B (965 mg, 6.88 mmol) in acetic acid (5 mL) was heated at 115° C. for 90 minutes, and then cooled to room temperature. Hydroxylamine hydrochloride (520 mg) was added, and the solution was stirred at room temperature for 14 hours, and then concentrated under vacuum. The residue was purified by HPLC (30×100 mm XBridge column eluted with 0.1 M aqueous (NH4)2CO3-MeOH, 60:40-0:100 over 15 min) to provide the title compound. MS (DCI/NH3) m/z 205 (M+H)+.
Quantity
1034 mg
Type
reactant
Reaction Step One
Quantity
965 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
520 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][C:5](=O)[CH3:6])(=O)[CH3:2].[CH:8]([C:11]1[C:12]([NH2:17])=[N:13][NH:14][C:15]=1[NH2:16])([CH3:10])[CH3:9].Cl.NO>C(O)(=O)C>[CH:8]([C:11]1[C:15]([NH2:16])=[N:14][N:13]2[C:1]([CH3:2])=[CH:4][C:5]([CH3:6])=[N:17][C:12]=12)([CH3:10])[CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
1034 mg
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Name
Quantity
965 mg
Type
reactant
Smiles
C(C)(C)C=1C(=NNC1N)N
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
520 mg
Type
reactant
Smiles
Cl.NO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by HPLC (30×100 mm XBridge column eluted with 0.1 M aqueous (NH4)2CO3-MeOH, 60:40-0:100 over 15 min)
Duration
15 min

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C)(C)C=1C(=NN2C1N=C(C=C2C)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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